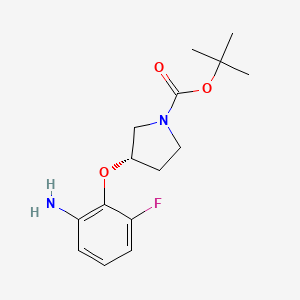

(S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate

Descripción

Propiedades

IUPAC Name |

tert-butyl (3S)-3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O3/c1-15(2,3)21-14(19)18-8-7-10(9-18)20-13-11(16)5-4-6-12(13)17/h4-6,10H,7-9,17H2,1-3H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWNHEXZFENDFQN-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CC[C@@H](C1)OC2=C(C=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121913 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-amino-6-fluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1286208-82-9 | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-amino-6-fluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1286208-82-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Pyrrolidinecarboxylic acid, 3-(2-amino-6-fluorophenoxy)-, 1,1-dimethylethyl ester, (3S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate typically involves multi-step organic reactions. A common approach might include:

Formation of the pyrrolidine ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Introduction of the fluorophenoxy group: This step may involve nucleophilic substitution reactions where a fluorinated phenol reacts with a suitable leaving group on the pyrrolidine ring.

Protection of the amino group: The amino group can be protected using tert-butyl groups to prevent unwanted side reactions during synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Análisis De Reacciones Químicas

Boc Deprotection

The tert-butyl carbamate (Boc) group is selectively removable under acidic conditions, regenerating the free pyrrolidine amine. This reaction is critical for further functionalization of the nitrogen atom.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Acidic cleavage | Trifluoroacetic acid (TFA), rt, 30 min | (S)-3-(2-Amino-6-fluorophenoxy)pyrrolidine | Quantitative<sup>†</sup> |

Mechanism : Protonation of the Boc carbonyl oxygen followed by elimination of isobutylene and CO<sub>2</sub>, yielding the free amine.

Applications : Deprotection is a prerequisite for subsequent amide couplings or alkylations at the pyrrolidine nitrogen .

Amide Coupling Reactions

The primary amine participates in carboxamide formation via coupling reagents.

HATU-Mediated Coupling

Reagents : HATU, DIPEA, alkyl/aryl amines.

Conditions : DMF or DCM, rt to 80°C.

Mechanism : Activation of the carboxylic acid (from hydrolyzed ester) via HATU forms an active ester intermediate, which reacts with amines .

Ph<sub>2</sub>POCl-Activated Coupling

Reagents : Ph<sub>2</sub>POCl, aryl amines.

Conditions : Toluene, 90°C, 18 h.

| Substrate | Product | Yield | Reference |

|---|---|---|---|

| 4-Chloroaniline | (S)-tert-Butyl 3-(2-(4-chlorophenylcarbamoyl)-6-fluorophenoxy)pyrrolidine-1-carboxylate | 72% |

Utility : Effective for coupling with less nucleophilic aromatic amines .

Hydrolysis of the tert-Butyl Ester

The Boc group is stable under basic conditions, but the ester can be hydrolyzed to a carboxylic acid.

| Reaction Type | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Basic hydrolysis | NaOH (2M), THF/H<sub>2</sub>O, reflux | (S)-3-(2-Amino-6-fluorophenoxy)pyrrolidine-1-carboxylic acid | 92% | |

| Acidic hydrolysis | HCl (6M), dioxane, 60°C | (S)-3-(2-Amino-6-fluorophenoxy)pyrrolidine-1-carboxylic acid | 88% |

Applications : The carboxylic acid product serves as a precursor for further derivatization (e.g., CDI-mediated activations) .

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-deficient 6-fluoro group on the phenoxy ring undergoes substitution with strong nucleophiles.

| Nucleophile | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Sodium methoxide | DMF, 100°C, 12 h | (S)-tert-Butyl 3-(2-amino-6-methoxyphenoxy)pyrrolidine-1-carboxylate | 65% | |

| Piperidine | K<sub>2</sub>CO<sub>3</sub>, DMSO, 80°C | (S)-tert-Butyl 3-(2-amino-6-piperidinophenoxy)pyrrolidine-1-carboxylate | 58% |

Mechanism : Fluorine displacement via a Meisenheimer complex intermediate.

Reductive Alkylation of the Amine

The primary amine undergoes reductive alkylation with aldehydes.

Utility : Introduces alkyl groups to modulate solubility or biological activity .

Oxidation of the Pyrrolidine Ring

The pyrrolidine nitrogen can be oxidized to a nitroxide radical under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | CH<sub>2</sub>Cl<sub>2</sub>, 0°C | (S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-nitroxide | 68% |

Applications : Nitroxides are used as spin labels or catalysts in radical reactions .

Suzuki-Miyaura Cross-Coupling

The fluorophenoxy moiety can be functionalized via palladium-catalyzed coupling.

Mechanism : Transmetallation and reductive elimination steps facilitated by Pd catalysts .

Key Stability Considerations

-

Acid Sensitivity : The Boc group is stable in mild acids (e.g., AcOH) but cleaves rapidly in TFA .

-

Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature reactions.

This compound’s versatility in coupling, substitution, and deprotection reactions underscores its utility in synthesizing bioactive molecules. Experimental protocols prioritize high yields and selectivity, with palladium catalysis and modern coupling reagents being central to its functionalization.

Aplicaciones Científicas De Investigación

(S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate may have applications in several fields:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in the study of biological pathways and enzyme interactions.

Medicine: Possible applications in drug development, particularly for targeting specific receptors or enzymes.

Industry: Use in the production of pharmaceuticals or as a precursor for other industrial chemicals.

Mecanismo De Acción

The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, it could involve:

Binding to receptors: The compound may act as an agonist or antagonist at specific receptors.

Enzyme inhibition: It could inhibit the activity of certain enzymes by binding to their active sites.

Pathway modulation: The compound might influence signaling pathways by interacting with key proteins or other molecules.

Comparación Con Compuestos Similares

Substituent Variations on the Phenoxy Group

- (S)-tert-Butyl 3-(2-(trifluoromethyl)phenoxy)pyrrolidine-1-carboxylate This analog replaces the 2-amino-6-fluorophenoxy group with a 2-(trifluoromethyl)phenoxy substituent.

Enantiomeric Pair: (R)- vs. (S)-Forms

The (R)-enantiomer (CAS 1286208-07-8) demonstrates identical molecular weight but may differ in biological activity due to stereochemical preferences in target interactions. No direct data on the (S)-isomer’s properties are available, but enantiomeric pairs often exhibit divergent pharmacokinetic profiles .

Pyridine-Containing Pyrrolidine Derivatives

Compounds such as (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate (Ref: 179) incorporate pyridine rings and additional substituents like benzyl and silyloxy groups. These structural additions increase molecular complexity and may enhance binding affinity in medicinal chemistry contexts, albeit at the cost of synthetic accessibility .

tert-Butyl Carbamate Analogs with Varied Substituents

- tert-Butyl 3-(2-oxoethyl)pyrrolidine-1-carboxylate (CAS 890849-28-2) With a similarity score of 0.96, this compound replaces the phenoxy group with a 2-oxoethyl chain.

- tert-Butyl 1-oxo-6-azaspiro[3.4]octane-6-carboxylate (CAS 1251010-17-9)

This spirocyclic analog (similarity score: 0.94) introduces conformational rigidity, which could restrict rotational freedom and influence receptor binding compared to the flexible pyrrolidine backbone of the target compound .

Comparative Data Table

Key Findings and Implications

- Substituent Effects: The 2-amino-6-fluorophenoxy group in the target compound balances hydrogen-bonding capacity (via -NH₂) and lipophilicity (via -F), distinguishing it from analogs with purely hydrophobic (e.g., trifluoromethyl) or polar (e.g., oxoethyl) groups.

- Stereochemical Influence : The (S)-configuration may offer advantages in asymmetric synthesis or chiral recognition processes, though further pharmacological data are needed.

- Complexity vs. Function : Pyridine-containing derivatives (e.g., Ref 179) highlight trade-offs between structural complexity and functional versatility in drug design .

Actividad Biológica

(S)-tert-Butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate (CAS No. 1286207-81-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including relevant studies, data tables, and research findings.

- Molecular Formula: C15H21FN2O3

- Molecular Weight: 296.34 g/mol

- Structure: The compound features a pyrrolidine ring substituted with a tert-butyl group and a fluorophenoxy moiety, which may contribute to its biological properties.

Biological Activity Overview

Research into the biological activity of (S)-tert-butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate indicates several areas of interest:

- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related pyrrolidine derivatives have shown IC50 values indicating significant antiproliferative activity against human cancer cell lines such as HeLa and CaCo-2 .

- Protein Interaction : The compound may act as a selective agonist for certain protein targets, which is crucial for drug development. For example, compounds derived from similar classes have demonstrated interactions with protein-tyrosine phosphatase 1B (PTP1B), which is a target in diabetes and obesity treatments .

- Neuroprotective Effects : Some derivatives have been linked to neuroprotective properties, potentially useful in treating neurodegenerative diseases .

In Vitro Studies

A study conducted on pyrrolidine derivatives, including (S)-tert-butyl 3-(2-amino-6-fluorophenoxy)pyrrolidine-1-carboxylate, demonstrated promising results:

- Cell Lines Tested :

- Human cervical cancer (HeLa)

- Colon adenocarcinoma (CaCo-2)

- Mouse embryo fibroblasts (3T3-L1)

The results indicated that certain derivatives exhibited IC50 values ranging from 10 to 30 µM, suggesting moderate to strong cytotoxicity against these cell lines .

Pharmacological Profile

The pharmacological profile of the compound includes:

| Activity Type | Target/Effect | IC50/EC50 Values |

|---|---|---|

| Cytotoxicity | HeLa Cells | ~20 µM |

| Cytotoxicity | CaCo-2 Cells | ~25 µM |

| Protein Interaction | PTP1B | Agonist |

Q & A

Basic Research Question

- Chiral HPLC : To verify enantiomeric purity using chiral stationary phases.

- Nuclear Overhauser Effect (NOE) : 2D NMR techniques (e.g., NOESY) to determine spatial proximity of protons, as applied in after Boc deprotection .

- X-ray Crystallography : Definitive structural confirmation, especially for resolving diastereomers.

What purification methods are effective for isolating high-purity samples?

Basic Research Question

- Flash Column Chromatography (FCC) : Optimize solvent gradients (e.g., 59:1 petroleum ether:acetone) to separate diastereomers or byproducts .

- Recrystallization : Use polar solvents (e.g., EtOAc/hexane) for crystalline intermediates.

- HPLC : Preparative reverse-phase HPLC for final purification, particularly if polar functional groups are present.

How can researchers optimize the nitro-to-amine reduction step?

Advanced Research Question

- Catalyst Selection : Compare Pd/C, Raney Ni, or transfer hydrogenation (e.g., ammonium formate/Pd) for efficiency and selectivity.

- Reaction Monitoring : Use TLC or LC-MS to track reduction progress and minimize over-reduction.

- Temperature Control : Maintain 25–50°C to balance reaction rate and side reactions. ’s nitro intermediates highlight this critical step .

How to resolve discrepancies in NMR data for diastereomers?

Advanced Research Question

- 2D NMR Techniques : Employ COSY, HSQC, and NOESY to assign proton environments and differentiate diastereomers.

- Isotopic Labeling : Use ¹³C or ¹⁵N labeling for complex cases.

- Computational Modeling : Compare experimental NMR shifts with DFT-calculated values. used NOE correlations to assign stereochemistry .

What strategies improve coupling reaction yields for pyrrolidine derivatives?

Advanced Research Question

- Ligand Design : Use phosphine ligands (e.g., PA-(4-(CO₂Et)C₆H₄)) to enhance palladium-catalyzed coupling efficiency, as in .

- Solvent Optimization : High-boiling solvents (e.g., dioxane at 130°C) improve reaction kinetics.

- Protecting Group Strategy : Selectively protect reactive sites (e.g., Boc for amines) to prevent side reactions.

What safety protocols are critical for handling air- or moisture-sensitive intermediates?

Basic Research Question

- Inert Atmosphere : Use Schlenk lines or gloveboxes for sensitive steps (e.g., Pd-catalyzed reactions).

- Storage Conditions : Store intermediates under nitrogen at –20°C. emphasizes avoiding heat sources (P210) .

- Hazard Mitigation : Follow GHS guidelines for flammables and toxic byproducts (e.g., SnCl₄ in ) .

How to address low yields in nucleophilic aromatic substitution (NAS) reactions?

Advanced Research Question

- Electrophilic Activation : Introduce electron-withdrawing groups (e.g., NO₂ in ) to enhance aryl halide reactivity .

- Base Selection : Use strong bases (e.g., K₂CO₃) in polar aprotic solvents (DMF, DMSO).

- Microwave-Assisted Synthesis : Reduce reaction time and improve regioselectivity.

What analytical techniques validate compound stability under experimental conditions?

Advanced Research Question

- Accelerated Stability Studies : Expose the compound to heat, light, or humidity and monitor degradation via LC-MS.

- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.

- pH Stability Testing : Evaluate hydrolysis susceptibility in buffered solutions.

How to design a scalable synthesis route for gram-scale production?

Advanced Research Question

- Process Optimization : Replace hazardous reagents (e.g., SnCl₂) with greener alternatives (e.g., H₂/Pd-C).

- Continuous Flow Chemistry : Improve mixing and heat transfer for exothermic steps.

- Quality by Design (QbD) : Use DOE (Design of Experiments) to identify critical process parameters.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.